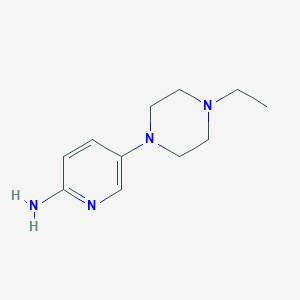

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

Descripción

Historical context and discovery of piperazinyl pyridine compounds

The development of piperazinyl pyridine compounds traces back to the mid-20th century when researchers began exploring heterocyclic substituted piperazines for their pharmacological properties. The foundational work in this field was established through early patent literature, particularly the pioneering research documented in United States Patent 2,606,906, which described the preparation of 1-(2-pyridyl) piperazine and related compounds. This seminal work demonstrated that piperazines having a mononuclear, nitrogen-containing heterocyclic substituent in the 1-position had not been previously known or generally available, primarily because successful methods for preparing 1-substituted piperazines with alkyl or aryl groups were not applicable to heterocyclic substituents.

The historical significance of these early discoveries cannot be overstated, as they established the fundamental synthetic methodologies that would later enable the development of more complex derivatives like this compound. The original research revealed that several of these compounds exhibited valuable physiological properties, with 1-(2-pyridyl) piperazine specifically demonstrating activity as an analgesic. This finding sparked extensive research into the therapeutic potential of piperazinyl pyridine compounds, leading to their recognition as important pharmaceutical intermediates.

The synthetic approach developed in the original research involved heating together from one to four molar portions of piperazine with one molar portion of a compound containing the desired heterocyclic radical and a halogen substituent. The temperature conditions varied with the reactivity of individual halogenated heterocyclic compounds, with 2-bromopyridine reacting with piperazine at approximately 140 degrees Celsius. This methodology established the foundation for modern synthetic routes to piperazinyl pyridine derivatives.

The evolution of this chemical class continued through the latter half of the twentieth century, with researchers exploring various substitution patterns and functional group modifications. The development of this compound represents a sophisticated advancement in this field, incorporating both ethyl substitution on the piperazine ring and amino functionality on the pyridine ring. This compound exemplifies the continued innovation in heterocyclic chemistry that builds upon the foundational discoveries of earlier researchers.

Classification within heterocyclic chemistry

This compound belongs to the broader class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of their rings. More specifically, this compound represents a sophisticated example of nitrogen-containing heterocycles, incorporating two distinct heterocyclic systems: a piperazine ring and a pyridine ring. The classification of this compound within heterocyclic chemistry requires examination of both constituent ring systems and their interconnection.

The piperazine component of the molecule is classified as a saturated six-membered diazinane, containing two nitrogen atoms at positions 1 and 4 of the ring. Piperazine itself can be described structurally as cyclohexane with the 1- and 4-methylene groups replaced by nitrogen atoms. This heterocyclic system is characterized by its chair conformation, with the two nitrogen-hydrogen groups occupying equatorial positions, as confirmed by X-ray crystallography. The basicity of piperazine is that of a typical amine, with a pH of 10.8-11.8 for a 10% aqueous solution and two pK values of 5.35 and 9.73 at 25 degrees Celsius.

The pyridine component represents a six-membered aromatic heterocycle with the chemical formula C5H5N, structurally related to benzene with one methine group replaced by a nitrogen atom. Pyridine possesses a conjugated system of six π electrons delocalized over the ring, making it planar and conforming to Hückel criteria for aromatic systems. However, unlike benzene, the electron density is not evenly distributed over the ring due to the negative inductive effect of the nitrogen atom, resulting in a dipole moment and weaker resonant stabilization compared to benzene.

The systematic classification of this compound places it within the category of substituted pyridines bearing piperazinyl substituents. Within the broader framework of heterocyclic nomenclature, this compound exemplifies the fusion of saturated and unsaturated nitrogen heterocycles. The saturated piperazine ring exhibits conventional amine behavior with modified steric profiles, while the unsaturated pyridine ring maintains aromatic character with distinctive electronic properties.

From a chemical taxonomy perspective, this compound belongs to the class of organic compounds known as piperazines, which are compounds containing a piperazine ring as defined by classical chemical classification systems. The presence of the pyridyl substituent further classifies it as a pyridylpiperazine derivative, a subclass that has gained significant attention in pharmaceutical chemistry due to the unique properties conferred by the combination of these two heterocyclic systems.

Nomenclature and structural identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The nomenclature of heterocyclic amines, particularly those containing nitrogen as part of the heterocycle, follows specific naming protocols based on ring size and heteroatoms. For compounds containing multiple heteroatoms, numbering starts at the heteroatom with higher atomic weight, continuing in the direction that gives the lowest numbering to other heteroatoms.

The compound's systematic name reflects its structural composition: this compound. This nomenclature indicates that the primary structure is a pyridine ring with an amino group at the 2-position and a substituted piperazine group at the 5-position. The piperazine substituent itself bears an ethyl group at the 4-position. The numbering system for pyridine begins at the nitrogen atom, with positions designated as α (ortho), β (meta), and γ (para) referring to the 2, 3, and 4 positions, respectively.

The molecular formula of this compound is C11H18N4, with a molecular weight of 206.29 grams per mole. The Chemical Abstracts Service (CAS) registry number for this compound is 1018505-59-3, providing a unique identifier within chemical databases. Alternative systematic names include 2-Pyridinamine, 5-(4-ethyl-1-piperazinyl)-, which follows a different naming convention that emphasizes the pyridinamine core structure.

The structural identification of this compound can be described using several chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CCN1CCN(CC1)c2ccc(N)nc2, which provides a linear representation of the molecular structure. The International Chemical Identifier (InChI) representation offers another standardized method for structural identification: InChI=1S/C11H18N4/c1-2-15-5-7-14(8-6-15)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13).

The three-dimensional structure of this compound reveals important conformational characteristics that influence its chemical and biological properties. The piperazine ring adopts a chair conformation, similar to cyclohexane, with the ethyl substituent preferentially occupying an equatorial position to minimize steric interactions. The connection between the piperazine and pyridine rings occurs through a carbon-nitrogen bond that allows for rotational flexibility, enabling the molecule to adopt various conformations depending on environmental conditions and intermolecular interactions.

Significance in pharmaceutical intermediates research

The significance of this compound in pharmaceutical intermediates research stems from its unique structural features and versatile reactivity profile. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The presence of both piperazine and pyridine heterocycles within the same molecule provides multiple sites for chemical modification and functionalization, making it an invaluable intermediate for medicinal chemists developing new therapeutic agents.

Recent research in medicinal chemistry has demonstrated the importance of piperazinyl pyridine derivatives in the development of enzyme inhibitors and receptor modulators. A notable example is found in the discovery of novel 3-piperidinyl pyridine derivatives as highly selective cholesterol 24-hydroxylase (CH24H) inhibitors. While this research focused on piperidinyl rather than piperazinyl derivatives, it illustrates the broader significance of pyridine-based heterocyclic compounds in pharmaceutical development. The study identified compounds with single-digit nanomolar inhibitory activity, demonstrating the potential for achieving high potency through careful structural optimization.

The compound's utility in pharmaceutical intermediate research is further enhanced by its favorable synthetic accessibility and the availability of well-established synthetic routes. The most common synthetic approach involves nucleophilic substitution reactions between halogenated pyridine derivatives and ethylpiperazine under moderate reaction conditions. Research has shown that yields of approximately 94% can be achieved using optimized reaction conditions, with reaction times around 2 hours at 60-70 degrees Celsius. This high yield and relatively mild reaction conditions make the compound economically viable for large-scale pharmaceutical manufacturing.

Beyond its role as a direct pharmaceutical intermediate, this compound serves as a versatile platform for further chemical elaboration. The amino group on the pyridine ring provides a reactive site for acylation, alkylation, and condensation reactions, while the ethyl-substituted piperazine ring can undergo various transformations to introduce additional functional groups. This structural versatility has made the compound valuable in the development of compound libraries for high-throughput screening in drug discovery programs.

The compound also demonstrates significance in biochemical research applications, where it is used in studies investigating receptor interactions and drug mechanisms. These investigations help researchers understand how structural modifications influence therapeutic efficacy and selectivity, providing crucial insights for rational drug design. The ability to systematically modify the compound's structure while maintaining its core heterocyclic framework makes it an excellent tool for structure-activity relationship studies.

Research objectives in piperazinyl pyridine chemistry

Contemporary research objectives in piperazinyl pyridine chemistry encompass multiple interconnected areas of investigation, reflecting the diverse applications and potential of these heterocyclic systems. One primary research objective focuses on developing more efficient and environmentally sustainable synthetic methodologies for producing piperazinyl pyridine derivatives. Current research emphasizes green chemistry principles, including the use of environmentally friendly solvents and catalysts while reducing waste and energy consumption. These efforts are particularly important for compounds like this compound, which serve as intermediates in large-scale pharmaceutical manufacturing.

A significant research objective involves the exploration of continuous flow reactor technologies for optimizing reaction control and scalability in piperazinyl pyridine synthesis. These advanced manufacturing techniques offer superior process control compared to traditional batch methods, enabling more consistent product quality and improved economic efficiency. Industrial considerations for large-scale production emphasize continuous purification strategies such as recrystallization, which are preferred for their cost-effectiveness and ability to produce high-purity products suitable for pharmaceutical applications.

Structure-activity relationship (SAR) studies represent another crucial research objective in piperazinyl pyridine chemistry. Researchers are systematically investigating how structural modifications influence biological activity, pharmacokinetic properties, and selectivity profiles. For compounds like this compound, these studies examine the effects of varying the alkyl substituents on the piperazine ring, modifying the position of substitution on the pyridine ring, and introducing additional functional groups. Such investigations provide fundamental insights necessary for rational drug design and optimization.

Advanced synthetic strategies constitute an important research objective, including the development of isotopic labeling techniques for pharmaceutical applications. Recent patent literature explores deuterium substitution methods to modify metabolic stability and pharmacokinetics, involving the replacement of specific hydrogen atoms with deuterium during synthesis. These isotopically labeled derivatives of piperazinyl pyridine compounds offer unique opportunities for studying drug metabolism and improving therapeutic profiles.

The development of novel applications beyond traditional pharmaceutical uses represents an expanding research objective. Current investigations explore the incorporation of piperazinyl pyridine compounds into agrochemical formulations, where they can enhance the effectiveness of pesticides and herbicides through improved target specificity. Additionally, research into material science applications examines the use of these compounds as building blocks for creating novel materials, including polymers that exhibit unique properties for applications in coatings and adhesives. The exploration of diagnostic applications represents another emerging objective, with researchers investigating the potential use of piperazinyl pyridine derivatives in developing diagnostic agents for early disease detection through targeted imaging techniques.

Research Findings and Chemical Properties

Propiedades

IUPAC Name |

5-(4-ethylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUYGFBCRZYCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate, under reflux conditions at 60-70°C for 2 hours. The product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves similar steps as the laboratory synthesis but with enhanced control over temperature, pressure, and reaction time to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group on the pyridine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is widely used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of biological pathways and interactions.

Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry: In the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Chemical Profile :

- IUPAC Name : 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

- CAS No.: 1180132-17-5

- Molecular Formula : C₁₂H₂₀N₄

- Molecular Weight : 220.31 g/mol

- Key Properties : Boiling point 362°C, density 1.101 g/cm³, pKa ~7.71 .

Applications :

This compound is a critical intermediate in synthesizing Abemaciclib (LY2835219), a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for advanced breast cancer . Its structure features a pyridine core linked to a 4-ethylpiperazine group, which enhances target binding and pharmacokinetic properties .

Comparison with Structurally Similar Compounds

5-(4-Methylpiperazin-1-yl)pyridin-2-amine

- CAS No.: 571189-49-6

- Molecular Formula : C₁₀H₁₆N₄

- ~2.0 for the ethyl analog). Synthetic Route: Prepared via Pd-catalyzed coupling of 5-bromopyrimidin-2-amine with 1-methylpiperazine . Activity: Methyl derivatives often exhibit reduced metabolic stability compared to ethyl analogs due to faster oxidation .

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

- CAS No.: Not explicitly listed (synthesized in ).

- Key Differences :

- The isopropyl group increases steric hindrance, which may impair binding to kinase targets but enhance selectivity.

- Synthesis : Similar to the ethyl variant, using 1-isopropylpiperazine in Buchwald-Hartwig amination .

- Applications : Less common in drug development due to unfavorable pharmacokinetics from excessive lipophilicity.

5-(4-Pentylpiperazin-1-yl)pyridin-2-amine (YPC-21813)

- CAS No.: Not explicitly listed (referenced in ).

- Key Differences :

Structural and Functional Analysis

Substituent Effects on Piperazine

| Substituent | Size (Van der Waals radius) | logP | Metabolic Stability | Target Binding Affinity |

|---|---|---|---|---|

| Methyl | Small (~2.0 Å) | 1.5 | Low | Moderate |

| Ethyl | Moderate (~2.5 Å) | 2.0 | High | High (IC₅₀ <10 nM) |

| Isopropyl | Large (~3.0 Å) | 2.8 | Moderate | Low |

| Pentyl | Very large (~5.0 Å) | 3.5 | Low | Variable |

Core Heterocycle Modifications

- Pyridine vs. Pyridine-based analogs (e.g., 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine) exhibit better CNS penetration, critical for oncology drugs like Abemaciclib .

Actividad Biológica

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a compound that has attracted significant attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H20N4

- CAS Number: 45489910

The compound features a pyridine ring substituted with a 4-ethylpiperazine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of cancer therapy. It may act as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation and survival.

- Receptor Binding: It has shown potential in binding to various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.34 |

| HepG2 | 0.80 |

| 4T1 | 0.23 |

These values suggest that the compound can significantly inhibit cell growth in a dose-dependent manner, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

- Study on Kinase Inhibition: A study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that it effectively reduced the phosphorylation levels associated with tumor growth, suggesting its potential as a therapeutic agent in oncology.

- Antiproliferative Effects: Another investigation assessed the antiproliferative effects of various derivatives of this compound. It was found that modifications to the piperazine ring could enhance or diminish activity, highlighting the importance of structural optimization in drug design .

- Mechanistic Studies: Flow cytometry analyses revealed that treatment with the compound increased reactive oxygen species (ROS) levels in cancer cells, indicating a possible mechanism involving oxidative stress leading to apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 5-(piperazin-1-yl)pyridin-2-amine | Moderate Anticancer | 0.50 |

| 5-(3-methylpiperazin-1-yl)pyridin- | Low Anticancer | >1.0 |

| 5-(4-Ethylpiperazin-1-yl)pyridin- | High Anticancer | 0.23 |

This table illustrates that the ethyl substitution on the piperazine ring significantly enhances the compound's potency compared to its analogs.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine?

Answer:

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, a protocol similar to the synthesis of 5-(4-methylpiperazin-1-yl)pyridin-2-amine involves reacting a brominated pyridine precursor (e.g., 5-bromopyridin-2-amine) with 4-ethylpiperazine under basic conditions (e.g., NaOt-Bu) using Pd catalysts like Pd(OAc)₂ and ligands such as X-Phos . Purification is achieved via column chromatography or preparative TLC. Characterization includes:

- NMR spectroscopy : ¹H NMR (600 MHz, DMSO-d₆ or CDCl₃) provides structural confirmation, with distinct shifts for the ethylpiperazine moiety (δ 1.06 ppm for CH₃, δ 2.59–3.10 ppm for piperazine protons) .

- LCMS (ESI) : Molecular ion peaks (e.g., m/z 221 [M + H]⁺) confirm molecular weight .

Advanced: What challenges arise in optimizing synthetic yields and minimizing by-products?

Answer:

Key challenges include:

- Catalyst efficiency : Pd₂(dba)₃ or Pd(OAc)₂ with bulky ligands (e.g., JohnPhos) are critical for coupling reactions but require precise stoichiometry to avoid side reactions .

- Reaction time and temperature : Prolonged heating (e.g., 48 hours at 100°C) may degrade sensitive intermediates, necessitating real-time monitoring via TLC or HPLC .

- Purification : Co-elution of by-products (e.g., unreacted piperazine derivatives) can occur; gradient elution in chromatography or recrystallization in ethanol/water mixtures improves purity .

Basic: Which analytical techniques are essential for confirming structural integrity?

Answer:

- High-resolution NMR : Assigns proton environments, e.g., aromatic pyridine protons (δ 6.45–7.76 ppm) and ethylpiperazine methyl groups (δ 1.06 ppm) .

- LCMS-ESI : Validates molecular weight (observed m/z 221 vs. theoretical 220.314) .

- Elemental analysis : Confirms C, H, N content (C₁₂H₂₀N₄) .

Advanced: How does structural modification of the ethylpiperazine group influence biological activity?

Answer:

- Steric effects : Bulky substituents (e.g., isopropyl instead of ethyl) may hinder binding to target enzymes like CYP51 in Leishmania studies, reducing inhibitory potency .

- Electron distribution : The ethyl group’s electron-donating properties enhance basicity of the piperazine nitrogen, potentially improving solubility and target interaction .

- SAR studies : Analogues with morpholine or thiomorpholine groups show altered pharmacokinetics, highlighting the ethylpiperazine moiety’s role in metabolic stability .

Advanced: How can crystallographic data discrepancies be resolved during structural analysis?

Answer:

- Software tools : SHELX suite (SHELXL, SHELXS) refines crystallographic models against diffraction data, addressing issues like twinning or disorder in the ethylpiperazine group .

- Validation metrics : R-factors (<5%) and Fo-Fc maps identify misplaced atoms. Hydrogen bonding networks (e.g., amine-pyridine interactions) are validated using Mercury software .

Basic: What role does this compound play in medicinal chemistry research?

Answer:

It serves as a key intermediate in synthesizing Abemaciclib, a CDK4/6 inhibitor for breast cancer. Its pyridine-piperazine scaffold is optimized for kinase binding, enabling structure-activity studies .

Advanced: What methodologies assess binding interactions with biological targets?

Answer:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., K_D values) to immobilized kinases .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .

- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., TrkA kinase active site) .

Advanced: How are computational models used to predict ADMET properties?

Answer:

- SwissADME : Predicts logP (2.1), suggesting moderate lipophilicity, and high gastrointestinal absorption (99%) .

- CYP450 inhibition assays : Molecular dynamics simulations identify metabolic hotspots (e.g., ethylpiperazine oxidation) .

- ProTox-II : Estimates toxicity profiles (e.g., LD₅₀ > 500 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.